molecular formula C20H18N4O4S2 B14964283 2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid CAS No. 498569-12-3

2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid

Numéro de catalogue: B14964283
Numéro CAS: 498569-12-3
Poids moléculaire: 442.5 g/mol
Clé InChI: NMAHAKXBEOXTSJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Molecular Formula: C₂₀H₁₈N₄O₄S₂
Molecular Weight: 442.51 g/mol
Structural Features:

  • A 1,3,4-thiadiazole core, a sulfur- and nitrogen-containing heterocycle known for its metabolic stability and pharmacological relevance.
  • A 2-(2,6-dimethylanilino)-2-oxoethylsulfanyl side chain, introducing lipophilic and electron-donating substituents (2,6-dimethyl groups) that may influence receptor binding or pharmacokinetics .

Its hybrid structure combines features of nonsteroidal anti-inflammatory drugs (NSAIDs, via benzoic acid) and kinase inhibitors (via thiadiazole-carbamoyl motifs), positioning it as a multifunctional agent.

Propriétés

Numéro CAS

498569-12-3

Formule moléculaire

C20H18N4O4S2

Poids moléculaire

442.5 g/mol

Nom IUPAC

2-[[5-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H18N4O4S2/c1-11-6-5-7-12(2)16(11)21-15(25)10-29-20-24-23-19(30-20)22-17(26)13-8-3-4-9-14(13)18(27)28/h3-9H,10H2,1-2H3,(H,21,25)(H,27,28)(H,22,23,26)

Clé InChI

NMAHAKXBEOXTSJ-UHFFFAOYSA-N

SMILES canonique

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(=O)O

Solubilité

52.3 [ug/mL] (The mean of the results at pH 7.4)

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole.

    Attachment of the Dimethylanilino Group: The thiadiazole intermediate is then reacted with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Introduction of the Benzoic Acid Moiety: The final step involves the reaction of the intermediate with benzoic acid or its derivatives under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory, analgesic, and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-[[5-[2-(2,6-Dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular pathways leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Comparison with Y020-0255: N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N-ethyl-N'-(4-methoxyphenyl)urea
Property Target Compound (Y010-0770) Y020-0255
Molecular Formula C₂₀H₁₈N₄O₄S₂ C₁₈H₁₇ClN₄O₂S
Molecular Weight 442.51 g/mol 388.87 g/mol
Key Substituents Benzoic acid, 2,6-dimethylanilino 4-Chlorophenyl, 4-methoxyphenyl, urea
Solubility Moderate (polar benzoic acid enhances aqueous solubility) Low (chlorophenyl and urea reduce polarity)
Availability 1 mg 8 mg

Structural Insights :

  • Y020-0255 replaces the benzoic acid with a urea group, eliminating ionizable functionality.
  • The 4-chlorophenyl group in Y020-0255 increases lipophilicity (ClogP ~3.1 vs. ~2.8 for Y010-0770), which may enhance membrane permeability but increase metabolic clearance .
Comparison with Thiazolylmethylcarbamate Analogs ( Compounds p–t)
Feature Target Compound (Y010-0770) Thiazolylmethylcarbamates (p–t)
Core Heterocycle 1,3,4-Thiadiazole (two sulfur atoms) Thiazole (one sulfur, one nitrogen)
Functional Groups Carbamoyl-benzoic acid Carbamates, hydroperoxides, benzyl groups
Electron Density Higher (due to additional sulfur in thiadiazole) Lower (thiazole has less electron withdrawal)
Bioactivity Potential NSAID/kinase inhibitor hybrid Protease inhibitors (e.g., HIV-1 protease)

Key Differences :

  • The 1,3,4-thiadiazole core in Y010-0770 provides greater metabolic stability compared to the thiazole in compounds p–t, as the additional sulfur atom resists oxidative degradation .
  • Compounds p–t feature hydroperoxide and benzyl groups (e.g., compound s), which are associated with radical-scavenging activity but may introduce instability under acidic conditions .

Data Tables

Table 1: Physicochemical Properties
Compound ID Molecular Weight ClogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Y010-0770 442.51 2.8 3 8
Y020-0255 388.87 3.1 2 5
Compound p ~650† 4.2 4 10

*Calculated using fragment-based methods.
†Estimated from structure in .

Research Implications

The structural uniqueness of Y010-0770 positions it as a candidate for dual-target therapies (e.g., inflammation and cancer). Future work should explore its inhibitory activity against COX-2 or EGFR kinases, leveraging its benzoic acid and thiadiazole motifs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.